molecular formula C26H29N5O5 B11054849 3-benzyl-1'-methyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

3-benzyl-1'-methyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11054849
M. Wt: 491.5 g/mol
InChI Key: GMYYKMJKKIUFBV-UHFFFAOYSA-N
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Description

3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

Properties

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

3'-benzyl-1-methyl-8'-nitro-3-propylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C26H29N5O5/c1-3-11-30-24(33)26(23(32)27(2)25(30)34)15-19-14-20(31(35)36)9-10-21(19)29-13-12-28(17-22(26)29)16-18-7-5-4-6-8-18/h4-10,14,22H,3,11-13,15-17H2,1-2H3

InChI Key

GMYYKMJKKIUFBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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